molecular formula C23H24O5 B7756950 ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate

ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate

Cat. No.: B7756950
M. Wt: 380.4 g/mol
InChI Key: AHVRCKICGWAYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, is characterized by its unique structure, which includes a chromene moiety linked to an ethyl ester and a phenylacetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate typically involves the esterification of the corresponding chromene derivative with ethyl phenylacetate. The reaction is usually carried out under reflux conditions in the presence of a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete esterification. After the reaction is complete, the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate involves its interaction with various molecular targets and pathways. The chromene moiety is known to interact with cellular enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects. Additionally, it can bind to specific receptors in cancer cells, inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate
  • (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy(phenyl)acetic acid
  • 6-ethyl-2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate

Uniqueness

Ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate is unique due to the presence of the propyl group at the 4-position of the chromene ring, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for further research and development .

Properties

IUPAC Name

ethyl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxy-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-4-9-17-14-20(24)28-21-15(3)19(13-12-18(17)21)27-22(23(25)26-5-2)16-10-7-6-8-11-16/h6-8,10-14,22H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVRCKICGWAYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.